molecular formula C14H10N2O2S2 B2632954 2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid CAS No. 457641-35-9

2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid

Cat. No.: B2632954
CAS No.: 457641-35-9
M. Wt: 302.37
InChI Key: CLMDSUMBQJGJOH-UHFFFAOYSA-N
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Description

2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with a phenyl group at the 6-position and a sulfanylacetic acid moiety at the 4-position. Its molecular formula is C₁₄H₁₃N₂O₂S₂, with a molecular weight of 305.14 g/mol.

Properties

IUPAC Name

2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2S2/c17-12(18)7-19-13-10-6-11(9-4-2-1-3-5-9)20-14(10)16-8-15-13/h1-6,8H,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMDSUMBQJGJOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)N=CN=C3SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834303
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid involves its interaction with specific molecular targets. The compound’s thieno[2,3-d]pyrimidine core allows it to bind to enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound belongs to a class of thieno[2,3-d]pyrimidine derivatives with sulfanylacetic acid substituents. Key structural analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Findings References
2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid Phenyl at 6-position C₁₄H₁₃N₂O₂S₂ 305.14 Under investigation for therapeutic potential (e.g., kinase inhibition)
2-({4-Chloro-6-[(2,3-dimethylphenyl)amino]pyrimidin-2-yl}sulfanyl)acetic acid (Wy-14,643) Chloro, xylidino (2,3-dimethylphenyl)amino C₁₆H₁₄ClN₃O₂S 355.81 Hepatocarcinogen in rodents; induces peroxisome proliferation and sustained DNA replication
2-({6-[3-Fluoro-4-methoxyphenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid 3-Fluoro-4-methoxyphenyl at 6-position C₁₅H₁₂FN₂O₃S₂ 356.40 Improved solubility/bioactivity due to electron-withdrawing substituents
2-[[5-[(4-Hydroxy-3-chloro-2-methyl)phenyl]thieno[2,3-d]pyrimidin-4-yl]oxy]-3-(2-methoxybenzene)propanoic acid Phenolic hydroxyl, methoxybenzene C₂₄H₂₀ClN₂O₅S 499.95 MCL-1/BCL-2 inhibitors for cancer therapy
(R)-2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)propanoic acid Amino linkage, dimethyl substituents C₁₁H₁₃N₃O₂S 275.31 Investigated for kinase modulation (structural rigidity)
Key Structural Differences:
  • Linkage Group: The sulfanyl (-S-) bridge in the target compound contrasts with the amino (-NH-) group in [(R)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino)propanoic acid], altering hydrogen-bonding and electronic properties .
  • Substituent Effects : Electron-withdrawing groups (e.g., fluorine, methoxy) in analogs enhance solubility and metabolic stability compared to the phenyl group in the target compound .
  • Core Modifications: Wy-14,643 replaces the thieno[2,3-d]pyrimidine core with a pyrimidine ring, reducing aromatic conjugation but maintaining peroxisome proliferation activity .
Target Compound:
  • Kinase Inhibition: Thieno[2,3-d]pyrimidine derivatives often target ATP-binding pockets in kinases due to planar aromatic cores .
  • Apoptosis Regulation : Derivatives like those in act as MCL-1/BCL-2 inhibitors, promoting cancer cell death .
Wy-14,643:
  • Hepatocarcinogenicity: Induces peroxisome proliferation (4–6× increase in volume density) and sustained DNA replication (5–10× increase via osmotic pump labeling), correlating with liver tumorigenesis in rats .
  • Mechanistic Insight: Unlike the target compound, Wy-14,643’s chloro and xylidino groups enhance its potency as a peroxisome proliferator-activated receptor (PPAR) agonist .
Fluoro-Methoxy Analog ():
  • Enhanced bioavailability due to fluorine’s electronegativity and methoxy’s solubility-enhancing properties.

Biological Activity

2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on the biological activity of this compound, highlighting key studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a thieno[2,3-d]pyrimidine core with a phenyl group and a sulfanyl acetic acid moiety. Its structure is crucial for its interaction with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of thieno[2,3-d]pyrimidine exhibit significant antimicrobial properties. In a study evaluating various compounds, including those similar to 2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid, it was found that certain derivatives demonstrated effective activity against a range of microorganisms.

Table 1: Antimicrobial Activity of Thieno[2,3-d]pyrimidine Derivatives

CompoundMicroorganism TestedMinimum Inhibitory Concentration (µg/mL)
4fCandida albicans62.5
4gSaccharomyces cerevisiae31.25
3aStaphylococcus aureus125
3fEscherichia coli250

These results suggest that the presence of the sulfanyl group may enhance the antimicrobial efficacy of the compound by improving solubility and bioavailability.

Anticancer Activity

The thieno[2,3-d]pyrimidine scaffold has been explored for its anticancer properties. Compounds within this class have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. A specific study highlighted that compounds similar to 2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid exhibited cytotoxic effects against human cancer cell lines, suggesting potential as anticancer agents.

Case Study: Anticancer Evaluation
In vitro studies demonstrated that derivatives of thieno[2,3-d]pyrimidine significantly inhibited the growth of cancer cells. The mechanism was attributed to interference with cellular signaling pathways involved in cell cycle regulation and apoptosis.

The biological activity of 2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid can be explained through several mechanisms:

  • Enzyme Inhibition : Many thieno[2,3-d]pyrimidine derivatives act as enzyme inhibitors. They may target specific kinases or other enzymes involved in microbial growth or cancer cell proliferation.
  • Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell death.
  • Signal Transduction Interference : The compound may disrupt signaling pathways critical for cancer cell survival and proliferation.

Q & A

Q. What are the common synthetic routes for preparing 2-({6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid?

The synthesis typically involves nucleophilic substitution reactions. A representative method includes reacting 6-phenylthieno[2,3-d]pyrimidine-4-thiol with 2-bromoacetic acid under basic conditions (e.g., NaOH in aqueous medium). The thiol group attacks the electrophilic carbon of the bromoacetic acid, forming the sulfanyl linkage. Reaction conditions (e.g., temperature, solvent) are critical for yield optimization. For example, stirring at room temperature for 4 hours in water/methanol mixtures followed by acidification to pH 4 yields crystalline precipitates .

Q. Table 1: Representative Reaction Conditions

ReactantsBaseSolventTimeYield (%)Reference
Thienopyrimidine-thiol + 2-bromoacetic acidNaOHWater4 h65–75

Q. How is the structural integrity of this compound validated post-synthesis?

X-ray crystallography is the gold standard for structural confirmation. Single crystals grown via slow evaporation (e.g., from methanol) are analyzed using programs like SHELXL for refinement. Hydrogen bonding networks and π-π stacking interactions between the phenyl and thienopyrimidine moieties are often observed, contributing to stability. Powder XRD and NMR (¹H/¹³C) are complementary for purity assessment .

Q. What spectroscopic techniques are used to characterize this compound?

  • ¹H NMR : Peaks at δ 3.8–4.2 ppm (s, 2H) confirm the methylene group adjacent to the sulfanyl linkage. Aromatic protons in the phenyl and thienopyrimidine rings appear at δ 7.2–8.5 ppm.
  • IR : Stretching frequencies at 1680–1720 cm⁻¹ (C=O) and 2550–2600 cm⁻¹ (-SH, if unreacted) are critical.
  • LC-MS : Molecular ion peaks ([M+H]⁺) align with theoretical molecular weights (e.g., ~357 g/mol for C₁₆H₁₂N₂O₂S₂) .

Advanced Research Questions

Q. How does this compound interact with biological targets such as MCL-1/BCL-2 or p38 MAPK?

Derivatives of thienopyrimidine-sulfanyl acetic acid exhibit inhibition of anti-apoptotic proteins (MCL-1/BCL-2) and kinases (p38 MAPK). The sulfanylacetic acid moiety enhances hydrogen bonding with target active sites, while the phenyl-thienopyrimidine core facilitates hydrophobic interactions. For example, substituents at the 6-phenyl position (e.g., trifluoromethoxy groups) improve binding affinity by ~30% in enzymatic assays .

Q. Table 2: Key Structure-Activity Relationships (SAR)

Substituent (Position)TargetIC₅₀ (nM)Reference
-H (6-phenyl)MCL-1450
-CF₃O (6-phenyl)MCL-1310
-Cl (thieno[2,3-d]pyrimidine)p38 MAPK120

Q. What crystallographic challenges arise during structure determination, and how are they resolved?

Disorder in the sulfanylacetic acid chain or twinning in crystals is common. SHELXL’s TWIN/BASF commands are used to model twinning, while PART instructions resolve disorder. High-resolution data (d < 0.8 Å) and anisotropic refinement improve accuracy. Hydrogen atoms are typically placed geometrically (riding model) due to weak scattering .

Q. How can researchers reconcile discrepancies in solubility or bioactivity data across studies?

Contradictions may arise from:

  • Solvent effects : Dimethyl sulfoxide (DMSO) vs. aqueous buffers alter solubility.
  • Assay conditions : Varying ATP concentrations in kinase assays impact IC₅₀ values.
  • Crystallographic vs. solution-state conformations : X-ray structures may not reflect dynamic binding modes.
    Cross-validation using orthogonal methods (e.g., ITC for binding affinity, molecular dynamics for conformational sampling) is recommended .

Q. What computational strategies optimize derivatives for enhanced pharmacokinetics?

  • Docking studies : AutoDock Vina or Schrödinger Suite predicts binding poses with MCL-1/BCL-2.
  • ADMET prediction : SwissADME estimates logP (<3.5 for blood-brain barrier penetration) and CYP450 inhibition risks.
  • QSAR models : Electron-withdrawing groups (e.g., -CF₃) at the phenyl ring correlate with improved metabolic stability .

Q. What strategies mitigate toxicity in preclinical studies?

  • Prodrug design : Esterification of the carboxylic acid group improves cell permeability and reduces renal toxicity.
  • Metabolite identification : LC-HRMS detects reactive intermediates (e.g., glutathione adducts).
  • In vivo models : Zebrafish assays screen for hepatotoxicity before murine studies .

Q. Key Data Sources

  • Synthesis & Crystallography :
  • Biological Targets :
  • SAR & Computational Modeling :

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